molecular formula C26H33FNNaO5 B13386593 (3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt

Cat. No.: B13386593
M. Wt: 481.5 g/mol
InChI Key: GPUADMRJQVPIAS-UHFFFAOYSA-M
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Description

Cerivastatin sodium is a synthetic member of the statin class of drugs, which are used to lower cholesterol levels and prevent cardiovascular diseases. It was marketed under the brand names Baycol and Lipobay by Bayer A.G. in the late 1990s. it was voluntarily withdrawn from the market in 2001 due to reports of fatal rhabdomyolysis, a severe muscle-damaging condition .

Preparation Methods

Cerivastatin sodium is synthesized through a series of chemical reactions involving the formation of a pyridine derivative. The synthetic route typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting appropriate starting materials under controlled conditions.

    Introduction of Functional Groups: Various functional groups, including fluorophenyl, isopropyl, and methoxymethyl groups, are introduced to the pyridine ring.

    Formation of the Dihydroxyheptanoic Acid Side Chain: This side chain is synthesized and attached to the pyridine ring.

    Conversion to Sodium Salt: The final product, cerivastatin, is converted to its sodium salt form to enhance its stability and solubility

Chemical Reactions Analysis

Cerivastatin sodium undergoes several types of chemical reactions, including:

    Oxidation: Cerivastatin sodium can undergo oxidative biotransformation, primarily catalyzed by cytochrome P450 enzymes (CYP2C8 and CYP3A4).

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: Various substitution reactions can be performed to modify the functional groups on the pyridine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are active metabolites that retain the ability to inhibit HMG-CoA reductase .

Scientific Research Applications

Mechanism of Action

Cerivastatin sodium exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of LDL receptors, and increased uptake of LDL cholesterol from the circulation. The end result is a significant reduction in plasma cholesterol levels .

Comparison with Similar Compounds

Cerivastatin sodium is compared with other statins such as atorvastatin, fluvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin. While all these compounds inhibit HMG-CoA reductase, cerivastatin sodium was found to be the most potent inhibitor with an inhibitory constant of 0.5 μg/L. its high potency also contributed to a higher incidence of adverse effects, particularly rhabdomyolysis .

Similar compounds include:

  • Atorvastatin
  • Fluvastatin
  • Lovastatin
  • Pitavastatin
  • Pravastatin
  • Rosuvastatin
  • Simvastatin

Cerivastatin sodium’s unique combination of high potency and adverse effect profile distinguishes it from other statins .

Properties

IUPAC Name

sodium;7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUADMRJQVPIAS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FNNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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